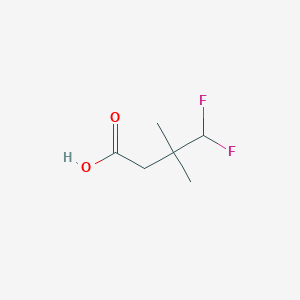

4,4-Difluoro-3,3-dimethylbutanoic acid

Description

Properties

IUPAC Name |

4,4-difluoro-3,3-dimethylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-6(2,5(7)8)3-4(9)10/h5H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVUMPMTUSZRAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1892397-17-9 | |

| Record name | 4,4-difluoro-3,3-dimethylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4,4-Difluoro-3,3-dimethylbutanoic Acid and the Strategic Importance of gem-Difluorinated Aliphatic Carboxylic Acids in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4,4-difluoro-3,3-dimethylbutanoic acid, a molecule of interest in medicinal chemistry. While a specific CAS number for this exact compound is not readily found in public databases, this document delves into the broader, strategically significant class of gem-difluorinated aliphatic carboxylic acids. We will explore the profound impact of the gem-difluoromethylene group on molecular properties, detail established synthetic pathways, discuss analytical characterization techniques, and survey the applications of these valuable building blocks in modern drug development.

Introduction: The Elusive Target and a Class of High-Value Building Blocks

A direct search for "this compound" reveals its presence in chemical databases such as PubChem under the compound identifier (CID) 115011849.[1] However, as of early 2026, a specific CAS (Chemical Abstracts Service) registry number does not appear to be assigned, suggesting it may be a novel or less-common compound. The absence of a dedicated CAS number often indicates limited commercial availability or published literature.

Despite the scarcity of data on this specific molecule, its structural motif—a carboxylic acid featuring a gem-difluoromethylene group adjacent to a quaternary carbon center—places it firmly within a class of compounds of high interest to medicinal chemists. The introduction of fluorine into drug candidates is a well-established strategy to modulate and enhance their pharmacological profiles.[2] The gem-difluoromethylene (-CF2-) group, in particular, serves as a powerful bioisosteric replacement for other functional groups, offering unique advantages in drug design.[3][4]

This guide will therefore address the topic from a broader perspective, providing a robust framework for understanding the synthesis, properties, and applications of closely related and structurally analogous gem-difluorinated carboxylic acids.

The Strategic Advantage of the gem-Difluoromethylene Moiety in Medicinal Chemistry

The substitution of two hydrogen atoms on a methylene bridge with fluorine imparts a unique combination of steric and electronic properties to a molecule. This modification is far from a simple substitution; it is a strategic tool used to fine-tune a drug candidate's behavior.

Key Physicochemical and Pharmacological Impacts:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically vulnerable C-H bond with a C-F bond can significantly increase a drug's half-life and bioavailability.[2][3]

-

Modulation of Acidity: The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the adjacent carboxylic acid group, making it more acidic compared to its non-fluorinated analog. This can have profound effects on a molecule's ionization state at physiological pH, influencing its solubility, membrane permeability, and binding interactions with target proteins.[5]

-

Lipophilicity and Permeability: The CF2 group can increase lipophilicity, which may enhance membrane permeability.[3][6] However, its effect is complex and context-dependent; it can also influence conformational preferences that may either increase or decrease overall lipophilicity compared to a simple hydrocarbon chain.[5][6]

-

Bioisosteric Replacement: The CF2 group is often employed as a bioisostere for a carbonyl group (ketone), an ether oxygen, or a hydroxyl group. It can mimic the steric and electronic properties of these groups while offering improved metabolic stability and altered hydrogen bonding capabilities.[3][4] The acidic proton of a difluoromethyl (-CF2H) group can act as a weak hydrogen bond donor, a feature absent in the trifluoromethyl (-CF3) group.[3]

-

Conformational Control: The presence of fluorine atoms can introduce specific conformational biases, such as the gauche effect, which can lock the molecule into a more bioactive conformation, thereby enhancing its binding affinity to a biological target.[7]

The diagram below illustrates the key benefits of incorporating the gem-difluoro group into a molecular scaffold.

Caption: Key benefits of the gem-difluoro group in drug design.

Synthetic Strategies for gem-Difluorinated Carboxylic Acids

The synthesis of molecules like this compound requires specialized fluorination methods. Direct fluorination is often challenging, so multi-step strategies starting from readily available precursors are common.

Deoxofluorination of a Keto Ester Precursor

A prevalent and effective method involves the deoxofluorination of a corresponding keto ester. This approach transforms a carbonyl group into a gem-difluoromethylene group.

Workflow:

-

Synthesis of the β-Keto Ester: The precursor, ethyl 4-oxo-3,3-dimethylbutanoate, can be synthesized via Claisen condensation or related ester enolate chemistry.

-

Deoxofluorination: The keto ester is then treated with a specialized fluorinating agent. Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogs like Deoxo-Fluor® are common reagents for this transformation.[8][9]

The general workflow for this synthetic approach is outlined below.

Caption: Deoxofluorination pathway to gem-difluoro carboxylic acids.

Experimental Protocol (General Example):

-

Step 1: Fluorination. To a solution of the β-keto ester (1.0 eq) in a dry, inert solvent (e.g., dichloromethane) at -78 °C under an inert atmosphere (e.g., Argon), add the deoxofluorinating agent (e.g., DAST, 1.2-1.5 eq) dropwise.

-

Step 2: Reaction Progression. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Step 3: Quenching and Workup. Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO3). Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Step 4: Purification. Purify the resulting crude gem-difluoro ester via column chromatography.

-

Step 5: Hydrolysis. Saponify the purified ester using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the final carboxylic acid.

Nucleophilic Addition to gem-Difluoroalkenes

Another powerful strategy involves the addition of nucleophiles, including carboxylic acids themselves, to electron-deficient gem-difluoroalkenes. This method allows for the direct construction of bonds to the difluorinated carbon.[10][11] While this may not be the most direct route to the target molecule, it is a key strategy for building more complex difluorinated structures.

Physicochemical Properties and Analytical Characterization

While specific data for this compound is unavailable, we can infer its properties from closely related, documented analogs.

Table 1: Physicochemical Properties of Structurally Related Fluorinated Butanoic Acids

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| This compound (Target) | Not Assigned | C6H10F2O2 | 152.14 | [1] |

| 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid | 2228410-82-8 | C6H10F2O3 | 168.14 | [12] |

| 4,4,4-Trifluoro-3,3-dimethylbutanoic acid | 1246218-76-7 | C6H9F3O2 | 170.13 | [13] |

| 4,4-Difluoro-2,2-dimethylbutanoic acid | 1536988-56-3 | C6H10F2O2 | 152.14 | [14] |

Analytical Characterization:

The structural confirmation of these compounds relies on a combination of modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Protons on carbons adjacent to the CF2 group will exhibit complex splitting patterns due to coupling with the fluorine atoms (typically triplet or doublet of triplets).

-

¹³C NMR: The carbon atom of the CF2 group will appear as a characteristic triplet with a large one-bond carbon-fluorine coupling constant (¹JCF). Carbons further away will show smaller couplings.[15]

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. The CF2 group will typically appear as a singlet or may show coupling to nearby protons.[15]

-

-

Infrared (IR) Spectroscopy: Strong C-F stretching vibrations are expected in the 1100-1000 cm⁻¹ region. The characteristic broad O-H stretch of the carboxylic acid (~3300-2500 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) will also be prominent.[16][17]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.[1]

Applications and Future Outlook

Building blocks like this compound are highly valuable as intermediates in the synthesis of more complex pharmaceutical agents. The incorporation of a difluorinated, sterically hindered fragment can be a key step in lead optimization, aiming to improve a drug's pharmacokinetic profile.

For example, 4,4-difluorocyclohexanecarboxylic acid was a critical building block in the development of Maraviroc, an antiretroviral drug, where its inclusion led to a unique antiviral profile and improved safety by reducing off-target effects.[18] This exemplifies the power of using fluorinated aliphatic scaffolds to solve complex challenges in drug design.

The development of novel, efficient synthetic routes to access a wider diversity of such fluorinated building blocks remains an active and important area of research.[9][19] As our understanding of the "fluorine effect" grows, the rational design and synthesis of molecules like this compound will continue to be a cornerstone of modern medicinal chemistry.

Conclusion

While this compound itself is not a well-documented compound with a registered CAS number, its structure represents a highly desirable motif in contemporary drug discovery. The strategic incorporation of the gem-difluoromethylene unit provides medicinal chemists with a powerful tool to enhance metabolic stability, modulate physicochemical properties, and improve the overall pharmacological profile of drug candidates. The synthetic strategies and analytical principles discussed in this guide provide a foundational understanding for researchers working with this important class of fluorinated building blocks, paving the way for the development of next-generation therapeutics.

References

-

Babkov, L. M., Vedyaeva, E. S., Truchatchev, S. K., & Puchkovskaya, G. A. (2001). Vibrational spectra structure and features of fluorinated derivatives of carboxylic acids. Proc. SPIE 4243, Saratov Fall Meeting 2000: Laser Physics and Photonics; and Spectroscopy and Molecular Modeling. [Link]

-

Chen, K., & Weng, Z. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Organic Letters. [Link]

-

Protherics. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. [Link]

-

AA Blocks. (n.d.). 4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid. AA Blocks. Retrieved from [Link]

-

Chen, K., & Weng, Z. (2024). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC. [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... - PMC. (2022, December 13). National Center for Biotechnology Information. [Link]

-

Gard, G. L. (2020). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

-

Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles. (2022, December 23). MDPI. [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

-

MDPI. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. MDPI. [Link]

-

ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

-

PubMed. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity. Beilstein Journal of Organic Chemistry. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis Advantage: Leveraging 4,5-Difluoro-m-toluic Acid in Pharma. PharmaCompass. [Link]

Sources

- 1. PubChemLite - this compound (C6H10F2O2) [pubchemlite.lcsb.uni.lu]

- 2. nbinno.com [nbinno.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aablocks.com [aablocks.com]

- 13. fluorochem.co.uk [fluorochem.co.uk]

- 14. 4,4-Difluoro-2,2-dimethylbutanoic acid | CymitQuimica [cymitquimica.com]

- 15. mdpi.com [mdpi.com]

- 16. spiedigitallibrary.org [spiedigitallibrary.org]

- 17. mdpi.com [mdpi.com]

- 18. enamine.net [enamine.net]

- 19. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 4,4-Difluoro-3,3-dimethylbutanoic acid

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, technically-driven walkthrough for the definitive characterization of 4,4-Difluoro-3,3-dimethylbutanoic acid, a fluorinated carboxylic acid of interest. Moving beyond a simple recitation of techniques, this document outlines a logical, self-validating workflow that integrates Mass Spectrometry, multi-nuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) Spectroscopy. Each section delves into the causality behind experimental choices, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. The goal is to not only confirm the molecule's identity but to build an unassailable body of evidence for its structure.

Introduction: The Rationale for Rigorous Elucidation

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound (C₆H₁₀F₂O₂) presents a structure with a gem-difluoro moiety adjacent to a quaternary carbon center, making it a potentially valuable building block. Before its potential can be explored, its structure must be unequivocally confirmed. An incorrect structural assignment can lead to wasted resources and flawed interpretations of biological data.

This guide, therefore, presents an integrated analytical strategy. The workflow is designed to be synergistic, where the outputs of one technique corroborate and refine the hypotheses drawn from another, ensuring the highest level of scientific integrity.

The Integrated Analytical Workflow

The structure elucidation process is not a linear checklist but a logical progression of inquiry. Our approach begins with determining the molecular formula and then systematically piecing together the molecular framework atom by atom.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Mass spectrometry is pivotal for determining the elemental composition and gaining initial structural insights from fragmentation patterns.[1] For carboxylic acids, fragmentation often involves α-cleavage and McLafferty rearrangement.[2]

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and, by extension, the molecular formula.

Protocol:

-

Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable solvent (e.g., Methanol/Water 50:50 with 0.1% formic acid for positive ion mode, or without acid for negative ion mode).

-

Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of mass accuracy < 5 ppm.

-

Ionization: Electrospray ionization (ESI) is preferred for its soft ionization properties, which will likely keep the molecular ion intact.

-

Analysis: Analyze in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the chances of observing a clear molecular ion.

Expected Results: The molecular formula C₆H₁₀F₂O₂ corresponds to a monoisotopic mass of 152.0649 g/mol .[3] A high-resolution instrument should yield a measured mass within a few ppm of this value, confirming the elemental composition.

Tandem Mass Spectrometry (MS/MS)

Objective: To induce fragmentation and analyze the resulting ions to deduce structural motifs.

Protocol:

-

Parent Ion Selection: Isolate the molecular ion ([M-H]⁻ at m/z 151.0576) in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Fragment the isolated parent ion using an inert gas (e.g., argon or nitrogen).

-

Fragment Analysis: Scan for the resulting fragment ions.

Expected Fragmentation Pattern: Carboxylic acids typically show characteristic losses.[4] Key expected fragments for this compound would include:

-

Loss of CO₂ (44 Da): A neutral loss of carbon dioxide from the carboxylate anion is a common fragmentation pathway.

-

Loss of H₂O (18 Da) from [M+H]⁺: If a protonated molecule is fragmented.

-

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.[5]

| Fragment | Description | Expected m/z ([M-H]⁻) |

| [M-H-CO₂]⁻ | Decarboxylation | 107.06 |

| [M-H-HF]⁻ | Loss of hydrogen fluoride | 131.05 |

This initial data strongly supports the presence of a carboxylic acid and provides the correct molecular formula, setting a solid foundation for spectroscopic analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[6] For a carboxylic acid, the spectrum is dominated by very characteristic absorptions.[7][8]

Protocol:

-

Sample Preparation: The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Expected Absorptions:

| Frequency Range (cm⁻¹) | Vibration | Description |

| 3300-2500 | O-H stretch | A very broad and strong absorption, characteristic of a hydrogen-bonded carboxylic acid.[9] |

| ~1710 | C=O stretch | A strong, sharp absorption. The position indicates a saturated aliphatic carboxylic acid, likely in a dimeric form due to hydrogen bonding.[8] |

| 1320-1210 | C-O stretch | A medium to strong absorption.[9] |

| ~1100-1000 | C-F stretch | Strong absorptions characteristic of C-F bonds are expected in this region. |

The presence of the extremely broad O-H stretch and the strong carbonyl absorption at ~1710 cm⁻¹ provides definitive evidence for the carboxylic acid functional group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR is the most powerful tool for de novo structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.[10][11] For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.[12]

¹H NMR Spectroscopy

Objective: To identify all unique proton environments, their integration (number of protons), and their connectivity through spin-spin coupling.

Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet, broad | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and its signal often disappears upon D₂O exchange.[13] |

| ~5.9 | Triplet | 1H | -CHF₂ | The proton on the carbon bearing two fluorines will be a triplet due to coupling with the two equivalent fluorine atoms (²JHF). |

| ~2.5 | Singlet | 2H | -CH₂- | The methylene protons adjacent to the carbonyl group. Expected to be a singlet as there are no adjacent protons. |

| ~1.2 | Singlet | 6H | -C(CH₃)₂ | The two methyl groups are equivalent and attached to a quaternary carbon, resulting in a single sharp peak. |

¹³C NMR Spectroscopy

Objective: To identify all unique carbon environments in the molecule.

Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175 | -COOH | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[8] |

| ~118 (t) | -CF₂- | The carbon atom bonded to two fluorine atoms will be significantly shifted downfield and will appear as a triplet due to one-bond coupling to fluorine (¹JCF). |

| ~45 | -C (CH₃)₂ | The quaternary carbon atom. |

| ~40 | -CH₂- | The methylene carbon. |

| ~22 | -C(C H₃)₂ | The two equivalent methyl carbons. |

¹⁹F NMR Spectroscopy

Objective: To directly observe the fluorine atoms, which is crucial for confirming the gem-difluoro moiety.[14]

Protocol:

-

Sample Preparation: Use the same sample.

-

Data Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. CFCl₃ is often used as a reference (δ = 0 ppm).[15]

Predicted ¹⁹F NMR Spectrum: A single signal is expected for the two equivalent fluorine atoms. The chemical shift for a CHF₂ group typically appears in the range of -110 to -140 ppm. This signal would be a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, it would be a doublet due to coupling with the geminal proton (²JHF).[16]

2D NMR Experiments (HSQC & HMBC)

To definitively link the proton and carbon skeletons, 2D NMR experiments are invaluable.[17]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show correlations between the proton at ~5.9 ppm and the carbon at ~118 ppm (-CHF₂), the protons at ~2.5 ppm and the carbon at ~40 ppm (-CH₂-), and the protons at ~1.2 ppm and the carbon at ~22 ppm (-CH₃).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

-

The methyl protons (~1.2 ppm) correlating to the quaternary carbon (~45 ppm), the methylene carbon (~40 ppm), and the difluoromethyl carbon (~118 ppm).

-

The methylene protons (~2.5 ppm) correlating to the carbonyl carbon (~175 ppm) and the quaternary carbon (~45 ppm).

-

Caption: NMR strategy for assembling the final structure.

Conclusion: A Self-Validating Structural Assignment

By systematically integrating data from mass spectrometry, IR spectroscopy, and multinuclear NMR, we have constructed a comprehensive and self-validating case for the structure of this compound.

-

HRMS confirmed the molecular formula: C₆H₁₀F₂O₂.

-

IR Spectroscopy unequivocally identified the carboxylic acid functional group.

-

¹H NMR identified all four distinct proton environments, including the characteristic -CHF₂ triplet.

-

¹³C NMR revealed all five unique carbon environments, with the ¹JCF coupling confirming the -CF₂ group.

-

¹⁹F NMR provided direct evidence of the two equivalent fluorine atoms.

-

2D NMR experiments (HSQC and HMBC) pieced together the atomic connectivity, confirming the carbon skeleton and the relative positions of all functional groups.

Each piece of evidence independently supports the proposed structure and, when taken together, leaves no room for ambiguity. This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, a critical requirement before advancing a compound in any research or development pipeline.

References

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 2(1-4), 23-60. Retrieved from [Link]

-

Novotna, P., Sychrovsky, V., & Malkina, O. L. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific reports, 8(1), 1-10. Retrieved from [Link]

-

JoVE. (2025). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

-

Barth, A. (2007). Infrared spectroscopy of aqueous carboxylic acids: comparison between different acids and their salts. The Journal of Physical Chemistry A, 111(44), 11345-11354. Retrieved from [Link]

-

Wolfender, J. L., Nuzillard, J. M., & van der Hooft, J. J. (2016). Current and future perspectives on the structural identification of small molecules in biological systems. Metabolites, 6(4), 34. Retrieved from [Link]

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

The Catalyst. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Retrieved from [Link]

-

Vaia. (n.d.). Carboxylic acids often give a strong fragment ion at. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

-

Berger, S. (2007). An Overview of Fluorine NMR. ResearchGate. Retrieved from [Link]

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Retrieved from [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4023-4033. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

Sources

- 1. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. PubChemLite - this compound (C6H10F2O2) [pubchemlite.lcsb.uni.lu]

- 4. vaia.com [vaia.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 11. Current and Future Perspectives on the Structural Identification of Small Molecules in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 14. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

Technical Guide: Chemical Stability & Profiling of 4,4-Difluoro-3,3-dimethylbutanoic Acid

Executive Summary: The Fluorinated Neopentyl Scaffold

4,4-Difluoro-3,3-dimethylbutanoic acid represents a specialized class of fluorinated building blocks where the gem-dimethyl and gem-difluoro motifs synergize to create a highly stable scaffold. In drug discovery, this molecule serves as a lipophilic, metabolically robust bioisostere for leucine or isobutyl fragments.

This guide provides a comprehensive stability analysis based on first-principles organic chemistry and analogous fluorinated systems. The core finding is that the quaternary C3 carbon acts as a "stability gate," preventing the common

Molecular Architecture & Theoretical Stability

To understand the stability of this molecule, we must deconstruct its electronic and steric environment.

| Structural Motif | Chemical Function | Stability Impact |

| Carboxyl Group (-COOH) | Acidic center (pKa est. 4.2–4.5) | Standard reactivity (esterification, salt formation). Stable to oxidation. |

| Gem-Dimethyl (C3) | Steric bulk (Thorpe-Ingold effect) | Critical: Blocks |

| Gem-Difluoro (C4) | Bioisostere / Lipophilicity | High C-F bond energy (~116 kcal/mol). Resistant to metabolic hydroxylation. |

The "Anti-Elimination" Lock

The most significant stability feature is the lack of hydrogen atoms at the

Inductive Effects on Acidity

The electron-withdrawing nature of the difluoromethyl group (

Visualization: Structural Stability Logic

Caption: Structural logic demonstrating how the quaternary center prevents degradation (HF elimination).

Stress Testing & Degradation Pathways[1][2]

Despite its theoretical stability, rigorous Forced Degradation Studies (Stress Testing) are required to validate the material for pharmaceutical use (ICH Q1A(R2) guidelines).

Potential Degradation Mechanisms

-

Decarboxylation: Unlikely under standard storage. Requires extreme heat (>200°C) or radical initiation.

-

Defluorination: Rare. Could occur under extreme reducing conditions (e.g., Lithium Aluminum Hydride) or very strong nucleophilic attack, but the gem-dimethyl group sterically shields the C4 carbon.

-

Esterification/Amidation: The primary reactivity is at the carboxyl group. In protic solvents (methanol/ethanol) with acid catalysis, spontaneous esterification may occur over time.

Forced Degradation Protocol

Execute the following workflow to profile the impurity landscape.

Analytical Method:

-

Instrument: UHPLC-MS (Q-TOF or Triple Quad) is preferred due to lack of strong UV chromophore.

-

Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 1.6 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile. Note: Avoid phosphate buffers if using MS.

Protocol Table: Stress Conditions

| Stress Type | Conditions | Target Duration | Expected Outcome |

| Acid Hydrolysis | 1N HCl, Reflux (60°C) | 24 Hours | Stable. Minimal degradation. |

| Base Hydrolysis | 1N NaOH, Reflux (60°C) | 24 Hours | Stable (forms carboxylate salt). Check for fluoride ion release via ISE. |

| Oxidation | 3% H₂O₂ at RT | 24 Hours | Stable. (No oxidizable alkenes/amines). |

| Thermal | Solid state, 80°C | 7 Days | Stable. |

| Photolytic | 1.2 million lux hours | 1 Cycle | Stable. |

Visualization: Stability Validation Workflow

Caption: Decision tree for validating chemical stability under ICH stress conditions.

Handling, Storage, and Safety[3]

Hygroscopicity & Physical State

Fluorinated short-chain acids often exhibit hygroscopicity . The electron-withdrawing fluorine atoms increase the polarity of the head group.

-

Observation: The material may appear as a waxy solid or viscous oil that absorbs moisture from air.

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) in desiccators.

Container Compatibility

While C-F bonds are stable, the carboxylic acid functionality is corrosive.

-

Recommended: Borosilicate Glass (Type I) with PTFE-lined caps.

-

Avoid: Low-density polyethylene (LDPE) for long-term storage if the material is liquid, as fluorinated organics can sometimes permeate or swell specific plastics (though less likely with this specific acid structure compared to fluorinated solvents).

Safety (HSE)

-

Skin Contact: Fluorinated acids can be more lipophilic than their non-fluorinated counterparts, potentially aiding skin permeation. Wear nitrile gloves (double gloving recommended).

-

In Case of Fire: Thermal decomposition may release Hydrogen Fluoride (HF) and Carbonyl Fluoride. Self-Contained Breathing Apparatus (SCBA) is mandatory for fire crews.

References & Authoritative Sources

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

-

Context: Fundamental grounding on C-F bond energy and the electrostatic nature of fluorine.

-

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Context: Establishes the metabolic stability of gem-difluoro groups and their role as bioisosteres.

-

-

Haufe, G., & Leroux, F. R. (2019). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Chemistry – A European Journal.[1] Link

-

Context: Data on how gem-difluoro substitution affects pKa and lipophilicity in cycloalkanes and acyclic analogs.[2]

-

-

ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link

-

Context: The regulatory standard for the forced degradation protocols outlined in Section 3.

-

Sources

- 1. Contemporary synthetic strategies in organofluorine chemistry | Springer Nature Experiments [experiments.springernature.com]

- 2. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: ¹⁹F NMR Spectroscopy of 4,4-Difluoro-3,3-dimethylbutanoic acid

Abstract

This document provides a detailed guide for the acquisition and interpretation of ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 4,4-Difluoro-3,3-dimethylbutanoic acid. Fluorine-19 NMR is a powerful analytical technique due to the favorable nuclear properties of the ¹⁹F isotope, including its 100% natural abundance and high gyromagnetic ratio, which result in high sensitivity.[1][2][3] The large chemical shift dispersion of ¹⁹F NMR provides excellent signal resolution, making it an invaluable tool for the structural elucidation of fluorinated organic molecules in pharmaceutical and materials science research.[1][4][5][6] This application note outlines the theoretical principles, a detailed experimental protocol, and a comprehensive guide to spectral interpretation for the title compound, tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of ¹⁹F NMR in Fluorinated Molecule Analysis

The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including lipophilicity, metabolic stability, and binding affinity.[7] This has led to a surge in the development of fluorinated pharmaceuticals and agrochemicals.[7][8] Consequently, the ability to unambiguously characterize these molecules is paramount.

¹⁹F NMR spectroscopy stands out as a primary analytical method for this purpose. The ¹⁹F nucleus (spin I = 1/2) is highly receptive to NMR measurements, with a sensitivity that is approximately 83% of that of the proton (¹H) nucleus.[2][9] A key advantage of ¹⁹F NMR is its exceptionally wide range of chemical shifts, which can span over 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra.[4][6]

This compound serves as an excellent model system to illustrate the utility of ¹⁹F NMR. The presence of a geminal difluoro (-CF₂-) group adjacent to a sterically demanding tert-butyl group provides a unique spectroscopic signature that is sensitive to its local chemical environment. This guide will walk through the process of obtaining and interpreting a high-quality ¹⁹F NMR spectrum of this compound.

Foundational Principles

Chemical Shift

The ¹⁹F chemical shift (δ) is highly sensitive to the electronic environment surrounding the fluorine nucleus.[10][11] Electron-withdrawing groups deshield the nucleus, causing a downfield shift (higher ppm values), while electron-donating groups cause an upfield shift (lower ppm values).[10] The chemical shift is typically referenced to an internal or external standard, with trichlorofluoromethane (CFCl₃) being the historical standard (δ = 0 ppm).[4][12] However, other secondary standards are often used for practical reasons. The wide chemical shift range in ¹⁹F NMR allows for the clear distinction of fluorine atoms in different chemical environments.[10]

Spin-Spin (J) Coupling

Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins transmitted through the bonding electrons.[13] In the context of this compound, two primary types of coupling are expected:

-

Homonuclear Coupling (¹⁹F-¹⁹F): Coupling between non-equivalent fluorine nuclei. For geminal fluorine atoms (²JFF), the coupling constants are typically large, often in the range of 250-300 Hz.[4]

-

Heteronuclear Coupling (¹⁹F-¹H): Coupling between fluorine and hydrogen nuclei. The magnitude of this coupling depends on the number of bonds separating the nuclei. Geminal (²JHF) and vicinal (³JHF) couplings are commonly observed, with geminal couplings often being as large as 50 Hz.[4][2]

The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent, magnetically active nuclei and is described by the n+1 rule for spin-1/2 nuclei.

Experimental Protocol

This section provides a step-by-step methodology for preparing a sample of this compound and acquiring its ¹⁹F NMR spectrum.

Materials and Equipment

-

This compound

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal reference standard (optional, e.g., trifluorotoluene)

-

5 mm NMR tubes

-

NMR spectrometer with ¹⁹F capability

-

Vortex mixer

-

Pipettes and vials

Sample Preparation Workflow

Caption: Workflow for preparing the NMR sample.

Detailed Sample Preparation Steps

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[14] The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[15][16]

-

Dissolution: Securely cap the vial and vortex until the solid is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.[14]

-

Transfer to NMR Tube: Using a pipette, carefully transfer the solution to a 5 mm NMR tube.[14]

NMR Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and desired experimental outcome.

| Parameter | Recommended Value | Rationale |

| Observe Nucleus | ¹⁹F | The nucleus of interest. |

| Solvent Lock | Deuterium (from CDCl₃) | To maintain a stable magnetic field. |

| Acquisition Temperature | 298 K (25 °C) | Standard ambient temperature for routine analysis. |

| Pulse Program | Standard 1D pulse-acquire | A simple and robust experiment for routine spectra. |

| Spectral Width | ~250 ppm | To ensure all fluorine signals are captured.[4] |

| Transmitter Offset | Centered on the expected signal | To optimize excitation and minimize artifacts. |

| Acquisition Time | 1-2 seconds | To achieve good digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for sufficient relaxation of the nuclei between scans.[9] |

| Number of Scans | 16-64 | To improve the signal-to-noise ratio. |

| Decoupling | ¹H decoupled (optional) | To simplify the spectrum by removing ¹H-¹⁹F couplings.[4][9] |

Spectral Interpretation: A Case Study of this compound

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the two chemically equivalent fluorine atoms of the -CF₂- group.

-

Chemical Shift (δ): The chemical shift of the -CF₂- group is influenced by the adjacent electron-donating alkyl groups (the t-butyl and the carboxymethylene group). Based on typical chemical shift ranges for fluoroalkanes, the signal is expected to appear in the upfield region of the spectrum.[10][17] Specifically for -CF₂- groups, the chemical shift is often observed between +80 to +140 ppm relative to CFCl₃, though this can be highly variable.[10][17] More precise literature values for similar structures place the resonance for a -CF₂- group adjacent to a quaternary carbon in the range of -90 to -120 ppm when referenced to CFCl₃.[18]

-

Multiplicity:

-

Without ¹H Decoupling: The two fluorine atoms will be coupled to the two protons on the adjacent methylene (-CH₂-) group. This will result in a triplet, according to the n+1 rule (2 protons + 1 = 3). The coupling constant for this three-bond interaction (³JHF) is typically in the range of 5-20 Hz.

-

With ¹H Decoupling: The coupling to the protons will be removed, and the signal will appear as a singlet.

-

Spin-Spin Coupling Diagram

Caption: ³JHF coupling in this compound.

Expected Spectral Parameters

| Parameter | Expected Value | Notes |

| Chemical Shift (δ) | -90 to -120 ppm | Relative to CFCl₃. Highly dependent on solvent and reference. |

| Multiplicity (¹H coupled) | Triplet | Due to coupling with the two adjacent -CH₂- protons. |

| Multiplicity (¹H decoupled) | Singlet | Simplification of the spectrum for easier identification. |

| ³JHF Coupling Constant | 5-20 Hz | Typical range for vicinal H-F coupling. |

| Integration | 2F | Corresponds to the two fluorine atoms of the -CF₂- group. |

Trustworthiness and Self-Validation

To ensure the integrity of the obtained data, the following self-validation steps should be performed:

-

Reference Verification: If an internal standard is used, its chemical shift should be verified against known values.

-

Coupled vs. Decoupled Spectra: Acquiring both ¹H coupled and decoupled spectra serves as a cross-validation. The collapse of the triplet to a singlet upon decoupling confirms the assignment of the ³JHF coupling.

-

Integration Accuracy: The integral of the ¹⁹F signal should be consistent with the expected number of fluorine atoms. For quantitative analysis, a longer relaxation delay (5 x T₁) is crucial.[9]

Conclusion

¹⁹F NMR spectroscopy is an essential and highly informative technique for the characterization of fluorinated compounds like this compound. Its high sensitivity and wide chemical shift range allow for straightforward structural analysis. By following the detailed protocol and understanding the principles of chemical shift and spin-spin coupling outlined in this application note, researchers can confidently acquire and interpret high-quality ¹⁹F NMR spectra, facilitating their research and development efforts in the field of fluorine chemistry.

References

-

ResearchGate. (n.d.). Principles and Topical Applications of 19F NMR Spectrometry. Retrieved from [Link]

-

SlideShare. (n.d.). Nmr spectroscopy of fluorine 19. Retrieved from [Link]

-

Journal of Solution Chemistry. (1976). Nuclear Magnetic Resonance Studies of Solvation of Halides: 19F Studies of Solvent and Counterion Effects on Chemical Shift. Retrieved from [Link]

-

ACS Publications. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

MDPI. (2020). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Magnetochemistry. Retrieved from [Link]

-

SciSpace. (2023). A beginner's guide to 19F NMR and its role in drug screening. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Scribd. (n.d.). 11 - 19F-NMR Spectroscopy - Basic. Retrieved from [Link]

-

Weizmann Institute of Science. (n.d.). J-Coupling. Retrieved from [Link]

-

Canadian Science Publishing. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2012). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n=6-8). Retrieved from [Link]

-

PubMed. (2000). Development of an 19F NMR method for the analysis of fluorinated acids in environmental water samples. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Western University. (2013). NMR Sample Preparation. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. azom.com [azom.com]

- 7. dovepress.com [dovepress.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. biophysics.org [biophysics.org]

- 12. colorado.edu [colorado.edu]

- 13. weizmann.ac.il [weizmann.ac.il]

- 14. publish.uwo.ca [publish.uwo.ca]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 19F [nmr.chem.ucsb.edu]

- 18. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

Application Note: Derivatization Strategies for the Analysis of 4,4-Difluoro-3,3-dimethylbutanoic Acid

Introduction

4,4-Difluoro-3,3-dimethylbutanoic acid is a synthetic carboxylic acid of interest in pharmaceutical and materials science research due to its unique structural features, including the gem-difluoro group and a sterically hindered neopentyl-like backbone. Accurate and sensitive quantification of this compound is crucial for pharmacokinetic studies, process monitoring, and quality control. However, its direct analysis presents significant challenges. The high polarity, low volatility, and lack of a strong chromophore make it difficult to analyze by standard chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with UV detection.[1][2][3]

This application note provides a comprehensive guide to the derivatization of this compound to overcome these analytical hurdles. We will explore detailed protocols for converting the carboxylic acid into derivatives suitable for both GC-Mass Spectrometry (GC-MS) and HPLC with UV or Fluorescence detection (HPLC-UV/FLD), enabling robust and sensitive analysis.

Challenges in Direct Analysis

The primary obstacles in the direct chromatographic analysis of this compound are:

-

For Gas Chromatography (GC): The carboxylic acid functional group is highly polar and capable of hydrogen bonding.[2] This leads to low volatility, requiring high temperatures that can cause thermal degradation. Furthermore, interactions with the GC column can result in poor peak shape (tailing) and reduced sensitivity.[2][3]

-

For Liquid Chromatography (LC): The compound lacks a suitable chromophore, making it nearly transparent to UV-Vis detectors, which are the most common detectors in HPLC systems.[4][5] This results in poor sensitivity, rendering trace-level analysis impractical.

Chemical derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, or more easily detectable functional group.[5][6]

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, the goal is to increase the volatility and thermal stability of the analyte.[7] The two most effective and widely used methods for carboxylic acids are silylation and esterification.[1][6]

Silylation: Formation of Trimethylsilyl (TMS) Esters

Silylation is a robust and common derivatization technique where an active hydrogen in the carboxyl group is replaced by a trimethylsilyl (TMS) group.[3][6] This reaction effectively masks the polar -COOH group, significantly increasing volatility and improving chromatographic behavior.[7][8] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating reagent often used for this purpose.[9]

Reaction Mechanism: The lone pair of electrons on the carboxylic acid's hydroxyl oxygen attacks the silicon atom of the BSTFA, leading to the formation of a TMS ester and non-interfering, volatile byproducts.

Protocol: TMS Derivatization with BSTFA

-

Sample Preparation: Evaporate an aliquot of the sample containing this compound to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as moisture will hydrolyze the silylating reagent and the TMS derivative.[3][9]

-

Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to reconstitute the sample residue.

-

Derivatization: Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if needed for sterically hindered acids).

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.[9]

-

Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample into the GC-MS system.

Expected Outcome: The derivatization adds a TMS group (mass = 72 Da) in place of a proton, resulting in a mass increase of 72 units for the molecular ion in the mass spectrum.

Workflow for GC-MS Analysis via Silylation

Caption: GC-MS derivatization and analysis workflow.

Esterification: Formation of Methyl Esters (FAMEs)

Esterification, particularly methylation, is another classic method for preparing carboxylic acids for GC analysis.[2][10][11] Converting the acid to its corresponding methyl ester neutralizes the polar carboxyl group, making the molecule more volatile.[2] Boron trifluoride-methanol (BF₃-MeOH) is a common and effective reagent for this purpose.[2]

Reaction Mechanism: The BF₃ catalyst protonates the carboxyl group, making it more susceptible to nucleophilic attack by methanol, which results in the formation of a methyl ester and water.[2]

Protocol: Methyl Esterification with BF₃-Methanol

-

Sample Preparation: Place a dried aliquot of the sample into a reaction vial.

-

Reagent Addition: Add 500 µL of 14% BF₃-Methanol solution.

-

Reaction: Seal the vial tightly and heat at 60°C for 10-15 minutes.

-

Extraction: Cool the vial. Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.[2]

-

Sample Collection: Carefully transfer the upper hexane layer to a clean autosampler vial.

-

Analysis: Inject 1 µL of the hexane extract into the GC-MS system.

Expected Outcome: The derivatization replaces the carboxylic proton with a methyl group (CH₃), resulting in a mass increase of 14 units (CH₂).

| Derivatization Method | Reagent | Key Conditions | Mass Shift (Da) | Advantages | Disadvantages |

| Silylation | BSTFA | Anhydrous, 70°C, 30 min | +72 | Fast, clean reaction, volatile byproducts | Moisture sensitive reagent and derivative |

| Esterification | BF₃-Methanol | 60°C, 10-15 min | +14 | Stable derivative, robust reaction | Requires post-reaction extraction step |

Derivatization for HPLC-UV/FLD Analysis

For HPLC, derivatization aims to attach a chromophoric (UV-absorbing) or fluorophoric (fluorescent) tag to the molecule, dramatically enhancing detector response.[5][12][13] This is essential for achieving the low detection limits required in many applications.

Fluorescent Labeling for High-Sensitivity Analysis

Fluorescent labeling is the preferred method for trace-level quantification due to its superior sensitivity and selectivity compared to UV detection.[4][12] A variety of reagents can be used, with bromomethylcoumarin derivatives being particularly popular.[14][15] 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) is an excellent choice that reacts with carboxylic acids to form highly fluorescent esters.[14]

Reaction Mechanism: The reaction is a nucleophilic substitution where the carboxylate anion, formed in the presence of a base, attacks the bromomethyl group of the labeling reagent. A phase-transfer catalyst, like 18-crown-6, is used to facilitate the reaction in an aprotic solvent.[14][16]

Protocol: Fluorescent Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

-

Sample Preparation: Evaporate the sample to dryness in a reaction vial.

-

Reagent Preparation: Prepare a derivatization cocktail in acetone containing:

-

4-Bromomethyl-7-methoxycoumarin (e.g., 1 mg/mL)

-

18-Crown-6 ether (e.g., 0.5 mg/mL)

-

-

Derivatization: Add 200 µL of the derivatization cocktail to the dried sample. Add approximately 2-3 mg of anhydrous potassium carbonate powder.

-

Reaction: Seal the vial and heat at 60°C for 45 minutes.

-

Sample Finalization: Cool the reaction mixture to room temperature. Centrifuge to pellet the potassium carbonate. Transfer the supernatant to an autosampler vial for analysis.

-

Analysis: Inject an appropriate volume (e.g., 10 µL) onto a reverse-phase HPLC system (e.g., C18 column) with a fluorescence detector set to appropriate excitation and emission wavelengths (e.g., Ex: 325 nm, Em: 395 nm).

Workflow for HPLC-FLD Analysis via Fluorescent Labeling

Caption: HPLC-FLD derivatization and analysis workflow.

| Reagent Class | Example Reagent | Detection | Advantages | Key Considerations |

| Fluorescent Labels | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Fluorescence (FLD) | Extremely high sensitivity, high selectivity.[12] | Requires optimization of reaction conditions (catalyst, base, temp.).[14] |

| UV-Absorbing Labels | p-Bromophenacyl Bromide (BPB) | UV-Vis | Good sensitivity, widely applicable, uses standard UV detectors.[6] | May have interference from other UV-absorbing matrix components. |

Method Validation and Troubleshooting

Validation: Any developed derivatization method must be validated for its intended purpose. Key parameters to assess include:

-

Reaction Yield & Reproducibility: Ensure the derivatization reaction proceeds to completion consistently.

-

Derivative Stability: Confirm that the formed derivative is stable under storage and analytical conditions.[12]

-

Linearity, Accuracy, and Precision: Establish the quantitative performance of the entire method.

Troubleshooting:

-

Low/No Derivative Peak: Check for moisture in the sample (for silylation), reagent degradation, or incorrect reaction temperature/time. Ensure pH is appropriate for the reaction.

-

Multiple Peaks/Byproducts: Incomplete derivatization can lead to a peak for the original acid. Side reactions may occur if the sample matrix is complex or if reaction conditions are too harsh.

-

Poor Peak Shape: Even after derivatization, active sites in the GC inlet or column can cause tailing. Using highly inert consumables is recommended.

Conclusion

The analysis of this compound requires a derivatization step to ensure sensitive and robust quantification. For GC-MS, silylation with BSTFA or esterification with BF₃-Methanol are highly effective methods for increasing volatility and improving chromatography. For high-sensitivity applications using HPLC, fluorescent labeling with reagents like 4-bromomethyl-7-methoxycoumarin provides excellent performance, enabling trace-level detection. The choice of method will depend on the required sensitivity, available instrumentation, and the nature of the sample matrix. The protocols provided herein serve as a validated starting point for developing reliable analytical methods for this compound.

References

- Benchchem. A Comprehensive Guide to Fluorescent Labels for Carboxylic Acid Analysis in HPLC.

- ScienceDirect. Acids: Derivatization for GC Analysis.

-

Xie, Z., Yu, L., Yu, H., & Deng, Q. (2018). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science. Available from: [Link]

- Benchchem. HPLC-fluorescence detection of carboxylic acids with 7-(Bromomethyl)naphthalen-2-amine.

-

MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Available from: [Link]

-

Hlouskova, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta. Available from: [Link]

-

ACS Publications. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Available from: [Link]

-

Islam, A. M., & Lough, A. K. (1974). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Biochemical Society Transactions. Available from: [Link]

-

Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical Chromatography. Available from: [Link]

-

ResearchGate. HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Available from: [Link]

- Benchchem. A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization.

-

Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]

-

PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Analytica Chimica Acta. Available from: [Link]

-

Gikas, E., et al. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

-

YouTube. (2021). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]

-

Hlouskova, P., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta. Available from: [Link]

-

ACS Publications. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. Analytical Chemistry. Available from: [Link]

-

Felder, E., Tiepolo, U., & Mengassini, A. (1973). Method for the esterification of carboxylic acids in gas chromatographic analysis. Journal of Chromatography A. Available from: [Link]

-

Environmental Science & Technology. (2015). Perfluorinated carboxylic acids in directly fluorinated high-density polyethylene material. Available from: [Link]

-

PubMed. (2023). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. Analytical Chemistry. Available from: [Link]

-

Chrom Tech, Inc. (2023). Why Use GC Derivatization Reagents. Available from: [Link]

-

PubMed. (2024). Assessment of perfluorocarboxylic acids in fluorinated high-density polyethylene containers and estimation of potential non-cancer risks associated with anticipated use scenarios. Regulatory Toxicology and Pharmacology. Available from: [Link]

-

Changfu Chemical. An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available from: [Link]

Sources

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 3. chromtech.com [chromtech.com]

- 4. mdpi.com [mdpi.com]

- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 8. youtube.com [youtube.com]

- 9. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HPLC determination of perfluorinated carboxylic acids with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

"bioisosteric replacement with gem-difluoro groups"

Application Note: Strategic Deployment of Gem-Difluoro Bioisosteres in Lead Optimization

)Abstract & Strategic Rationale

The gem-difluoro group (

Core Applications:

-

Metabolic Blocking: Replacing oxidizable methylene (

) sites to block CYP450-mediated hydroxylation. -

pKa Modulation: Lowering the basicity of adjacent amines via the inductive effect (

), thereby reducing hERG liability or improving membrane permeability. -

Conformational Locking: Exploiting the fluorine gauche effect to rigidify flexible chains and reduce the entropic penalty of binding.

Physicochemical Profiling: The "Why" and "How"

The utility of the gem-difluoro group stems from its unique position between the methylene group (

Table 1: Comparative Physicochemical Properties

| Property | Methylene ( | gem-Difluoro ( | Carbonyl ( | Impact on Drug Design |

| Bond Length | C-H: ~1.09 Å | C-F: ~1.35 Å | C=O: ~1.20 Å | |

| Bond Angle | ||||

| Lipophilicity ( | Reference (0) | +0.1 to +0.4 | -0.5 to -1.0 | |

| H-Bonding | None | Weak Acceptor | Strong Acceptor | |

| Electronic Effect | Neutral | Strong EWG ( | Strong EWG ( | Lowers pKa of |

Mechanism of Action: The Gauche Effect

Unlike hydrocarbon chains which prefer an anti conformation to minimize steric clash, 1,2-difluoroalkanes and

-

Application: Use this to "pre-organize" a ligand into its bioactive conformation.

Decision Matrix: When to Deploy

Before initiating synthesis, use this decision tree to validate the bioisosteric strategy.

Figure 1: Strategic decision matrix for gem-difluoro incorporation.

Experimental Protocols

Synthesizing gem-difluoro compounds is challenging due to the high energy of the C-F bond formation and safety hazards associated with fluorinating reagents.

Protocol A: Late-Stage Deoxofluorination (Carbonyl CF2)

Best for: Converting an existing ketone/aldehyde in a late-stage intermediate. Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride).[1] Safety Critical: These reagents release HF upon hydrolysis and can be explosive at high temperatures.

Step-by-Step Workflow:

-

Preparation:

-

Ensure all glassware is oven-dried and the reaction is run under

or Ar. -

Solvent: Anhydrous DCM (Dichloromethane) is standard.

-

Substrate: 1.0 equivalent of ketone/aldehyde.[2]

-

-

Addition (The "Cold Start"):

-

Cool the substrate solution to -78°C (dry ice/acetone bath).

-

Add DAST (1.5 - 2.0 eq) dropwise via syringe. Never add DAST to a warm solution.

-

Note: Deoxo-Fluor is thermally more stable but still requires low-temperature addition.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (RT) slowly over 2-4 hours.

-

Monitoring: Check via TLC or LCMS. If the reaction is sluggish, heat to 40°C (only if using Deoxo-Fluor; avoid heating DAST neat).

-

-

Quenching (The Danger Zone):

-

Cool the mixture back to 0°C .

-

Slowly add saturated aqueous

. Expect vigorous effervescence (CO2 evolution). -

CRITICAL: Do not rush this step. Rapid quenching can cause pressure buildup.

-

-

Workup:

-

Extract with DCM. Wash organic layer with water and brine.

-

Dry over

and concentrate.

-

Troubleshooting:

-

Issue: Elimination to vinyl fluoride instead of gem-difluorination.

-

Fix: This often happens with enolizable ketones. Switch to XtalFluor-E or Fluolead with an exogenous fluoride source (e.g.,

) to suppress elimination.

Protocol B: The "Building Block" Approach (Reformatsky)

Best for: Constructing the scaffold around the fluorine atoms to avoid handling hazardous DAST.

Reagent: Ethyl bromodifluoroacetate (

Step-by-Step Workflow:

-

Activation:

-

Suspend Zinc dust (activated with HCl wash) in anhydrous THF.

-

Add a catalytic amount of TMSCl to initiate.

-

-

Reagent Formation:

-

Add Ethyl bromodifluoroacetate dropwise at reflux to generate the Reformatsky reagent (

).

-

-

Coupling:

-

Add the electrophile (aldehyde or imine).[2]

-

The resulting product is a

-hydroxy-

-

-

Utility:

-

The ester group can be reduced, hydrolyzed, or converted to amides, serving as a versatile entry point for drug scaffolds.

-

Synthetic Workflow Visualization

Figure 2: Workflow for Deoxofluorination highlighting reagent selection based on substrate enolizability.

Characterization: The NMR Signature

Validating the insertion of a gem-difluoro group requires specific attention to

-

NMR: Look for a distinctive chemical shift around -80 to -120 ppm .

-

If the fluorines are diastereotopic (chiral center nearby), you will see an AB quartet (

).

-

-

NMR: The carbon bearing the fluorines will appear as a triplet (

-

Adjacent carbons will also split into triplets (

).

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[3] Journal of Medicinal Chemistry. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[4][5][6][7][8][9] Chemical Society Reviews. Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry.[3][4][6][8][9][10] Journal of Medicinal Chemistry. Link

-

Hu, J., et al. (2014).[11] Deoxygenative gem-difluoroolefination of carbonyl compounds.[11] Beilstein Journal of Organic Chemistry.[11] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gem-Difluorinated Amines for Drug Design - Enamine [enamine.net]

- 6. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of gem-difluorination on the conformation and properties of a model macrocyclic system - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4-Difluoro-3,3-dimethylbutanoic Acid

This is a comprehensive technical support guide designed for synthetic chemists and process engineers.[1]

Ticket ID: #SYN-F2-GEM-DM Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Synthetic Hurdles, Steric Hindrance, and Purification

Executive Summary & Strategic Analysis

User Query: "I am experiencing low yields and purification difficulties in synthesizing 4,4-difluoro-3,3-dimethylbutanoic acid. The reaction stalls, and the product is difficult to isolate."

Scientist’s Diagnosis: The synthesis of This compound presents a classic "perfect storm" of synthetic challenges:

-

The Thorpe-Ingold "Wall": The gem-dimethyl group at C3 creates significant steric bulk. While this group theoretically promotes cyclization (Thorpe-Ingold effect), in linear functionalization (like nucleophilic fluorination), it acts as a kinetic shield, retarding attack at the adjacent C4 center.[1]

-

Volatility & Detection: The target molecule is a low-molecular-weight fluorinated fatty acid. It is likely volatile and lacks a UV chromophore, making standard TLC/HPLC monitoring nearly impossible.[1]

-

Reagent Incompatibility: The most direct route—deoxofluorination of the corresponding aldehyde—requires reagents (DAST/Deoxo-Fluor) that are thermally sensitive. The steric bulk demands heat to drive the reaction, but heat decomposes the reagent.[1]

Synthetic Decision Tree (Visual Guide)

Before proceeding, verify your synthetic strategy against this decision matrix.

Caption: Figure 1. Strategic evaluation of synthetic routes. Route A is preferred but requires strict thermal management due to the gem-dimethyl steric block.

Primary Protocol: Deoxofluorination of Methyl 3,3-dimethyl-4-oxobutanoate

This is the industry-standard approach. We convert the aldehyde to the gem-difluoro moiety using Deoxo-Fluor (preferred over DAST for thermal stability).[2]

Precursor: Methyl 3,3-dimethyl-4-oxobutanoate (Aldehyde). Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a round-bottom flask under Argon.

-

Dissolve 1.0 eq of the aldehyde in anhydrous DCM (0.5 M concentration). Note: Do not use THF; it can polymerize with fluorinating agents.[1]

-

-

Reagent Addition (Cryogenic Control):

-

Cool the solution to 0°C (ice bath). Do not cool to -78°C; the reaction is too sluggish due to the gem-dimethyl group.

-

Add 1.5 eq of Deoxo-Fluor dropwise.

-

CRITICAL: Add 0.1 eq of Ethanol (catalytic) or HF-pyridine complex. This acts as an initiator.[1] The steric bulk of the gem-dimethyl group prevents the initial formation of the alkoxy-aminosulfur intermediate without acid catalysis.

-

-

The "Push" (Reaction Phase):

-

Allow to warm to Room Temperature (RT).

-

Monitor by GC-MS or 19F NMR (see Section 5).

-

Troubleshooting: If conversion is <10% after 4 hours, heat to 40°C .[1]

-

WARNING: Do not exceed 50°C. Deoxo-Fluor decomposes exothermically above 60°C.

-

-